4-methyl-1H-pyrazol-3-amine
Overview
Description
4-Methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .
Molecular Structure Analysis
The molecular structure of 4-methyl-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a methyl group attached to one of the carbon atoms .
Physical And Chemical Properties Analysis
4-Methyl-1H-pyrazol-3-amine appears as a pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a molecular weight of 97.12 .
Scientific Research Applications
Synthesis and Characterization
4-Methyl-1H-pyrazol-3-amine and its derivatives are extensively used in the synthesis and characterization of various compounds. For instance, it has been involved in the formation of pyrazole derivatives with potential antitumor, antifungal, and antibacterial properties. Such derivatives have been characterized through various techniques like X-Ray crystallography, FT-IR, UV–visible spectroscopy, and NMR, highlighting their structural and chemical properties (Titi et al., 2020).
Reactivity Studies
Studies have explored the reactivity of 4-Methyl-1H-pyrazol-3-amine and related compounds in various chemical reactions. For example, research on 3,4,5-Trinitro-1H-pyrazole, a related compound, examines its reactivity with different substances, providing insights into the nucleophilic substitution reactions of these pyrazole derivatives (Dalinger et al., 2013).
Theoretical and Computational Studies
Theoretical studies on compounds like 4-Methyl-1H-pyrazol-3-amine have been conducted to understand their structural and detonation properties. Density functional theory has been applied to study the geometric and electronic structures, band gap, thermodynamic properties, and other characteristics, suggesting their potential as high-energy density materials (Ravi et al., 2010).
Molecular Structure Analysis
Understanding the molecular structure and interactions of pyrazole derivatives is another key area of research. Investigations into the intramolecular hydrogen bonding and its impact on the reactivity and properties of these compounds are crucial for developing new synthetic methodologies and applications (Szlachcic et al., 2020).
Synthesis of Novel Compounds
Research also focuses on the synthesis of novel compounds using 4-Methyl-1H-pyrazol-3-amine as a starting material or intermediate. This includes the development of efficient synthesis methods for derivatives with potential applications in various fields, such as medicinal chemistry and material science (Becerra et al., 2021).
Chemical and Biological Activities
Some studies have investigated the chemical and biological activities of pyrazole derivatives. For instance, research on Schiff bases derived from pyrazole compounds explores their antibacterial activity and potentialuse as therapeutic agents. These studies offer insights into the interaction of these compounds with biological systems and their potential medicinal applications (Feng et al., 2018).
Catalysis and Chemical Transformations
4-Methyl-1H-pyrazol-3-amine derivatives have been studied in the context of catalysis. For example, research on palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands demonstrates the significance of these compounds in facilitating stereoselective transformations, crucial in synthetic chemistry (Togni et al., 1996).
Nonlinear Optical Studies
Pyrazole derivatives have also been investigated for their nonlinear optical properties. Studies focusing on the electronic structure, charge transfer mechanisms, and other related properties reveal the potential of these compounds in the development of novel materials for optical applications (Tamer et al., 2016).
Tautomerism and NMR Reference Compounds
Research into the tautomerism of azo dyes derived from pyrazole compounds has been conducted, providing valuable reference compounds for NMR studies. These investigations are crucial for understanding the behavior of such compounds in different states and their applications in analytical chemistry (Deneva et al., 2019).
Regioselectivity in Chemical Reactions
The study of regioselectivity in chemical reactions involving pyrazol-3-amines, particularly in reactions like Ullmann and acylation, is important for the development of predictive models and efficient synthetic routes in organic chemistry (Bou-Petit et al., 2020).
Safety And Hazards
4-Methyl-1H-pyrazol-3-amine should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs. It should be used in a well-ventilated area and kept away from moisture . It has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
Future Directions
Pyrazole derivatives, including 4-methyl-1H-pyrazol-3-amine, have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
properties
IUPAC Name |
4-methyl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDRFDQWVMKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495575 | |
Record name | 4-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-pyrazol-3-amine | |
CAS RN |
64781-79-9 | |
Record name | 4-Methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.